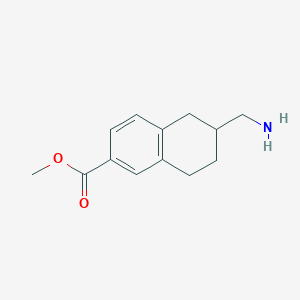

Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate

CAS No.:

Cat. No.: VC17468001

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17NO2 |

|---|---|

| Molecular Weight | 219.28 g/mol |

| IUPAC Name | methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate |

| Standard InChI | InChI=1S/C13H17NO2/c1-16-13(15)12-5-4-10-6-9(8-14)2-3-11(10)7-12/h4-5,7,9H,2-3,6,8,14H2,1H3 |

| Standard InChI Key | WYCWGJVPNZKJTI-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC2=C(CC(CC2)CN)C=C1 |

Introduction

Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a chemical compound with a molecular formula of C13H17NO2. It is a derivative of tetrahydronaphthalene, featuring an aminomethyl group attached to the sixth position of the tetrahydronaphthalene ring and a methyl ester group at the second position. This compound is primarily used in laboratory settings for research purposes.

Synthesis and Preparation

The synthesis of Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves multi-step organic reactions starting from appropriate tetrahydronaphthalene precursors. The exact synthesis protocol may vary depending on the availability of starting materials and desired yield.

Biological Activity and Applications

While specific biological activities of Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate are not extensively documented, compounds with similar structures are often explored for their potential in medicinal chemistry, particularly in areas such as neurology and oncology. The aminomethyl group can serve as a site for further modification, allowing researchers to explore a range of bioactive derivatives.

Related Compounds

-

Methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride: This compound is similar but has the aminomethyl group at the 8-position instead of the 6-position .

-

Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate: This compound lacks the aminomethyl group, having an amino group directly attached to the ring .

Research Findings

Due to the limited availability of specific research findings on Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate, it is essential to consult broader literature on tetrahydronaphthalene derivatives for insights into potential applications and biological activities.

Data Table: Comparison of Related Tetrahydronaphthalene Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume